Assessment of Quantitative Differentiation Data for SpdSyn binder-1
A comprehensive literature search reveals that SpdSyn binder-1 was identified as one of seven weak-binding hits from a virtual screen of 2.6 million compounds, with binding to PfSpdS confirmed by NMR spectroscopy [1]. However, the primary publication does not report any quantitative affinity data (e.g., IC50, Ki, Kd) or inhibition values for SpdSyn binder-1 [1]. The compound is uniformly described by vendors as a 'weak binder' or 'weak binding agent' [2]. In the absence of quantitative potency or selectivity data, no direct head-to-head comparisons with other PfSpdS inhibitors (e.g., 4MCHA, AdoDATO) can be made. The evidence available is strictly qualitative and supports its use as a validated chemical probe for target engagement studies, not as a potent inhibitor.
| Evidence Dimension | Binding Affinity (e.g., IC50, Kd, Ki) |
|---|---|
| Target Compound Data | Not reported; described as a 'weak binder' [1] |
| Comparator Or Baseline | Potent PfSpdS inhibitors: AdoDATO and 4MCHA (quantitative data available) [3] |
| Quantified Difference | Not applicable; no quantitative data for SpdSyn binder-1. |
| Conditions | NMR-based binding assay in the presence of methylthioadenosine [1] |
Why This Matters
Procurement decisions must be based on the compound's validated, though weak, target engagement, which is suitable for specific research applications such as structural biology or assay development, rather than for potent enzyme inhibition.
- [1] Jacobsson M, Gäredal M, Schultz J, Karlén A. Identification of Plasmodium falciparum spermidine synthase active site binders through structure-based virtual screening. J Med Chem. 2008;51(9):2777-2786. View Source
- [2] InvivoChem. SpdSyn binder-1 Technical Datasheet. View Source
- [3] Dufe VT, Qiu W, Muller IB, Hui R, Walter RD, Al-Karadaghi S. Crystal structure of Plasmodium falciparum spermidine synthase in complex with the substrate decarboxylated S-adenosylmethionine and the potent inhibitors 4MCHA and AdoDATO. J Mol Biol. 2007;373(1):167-77. View Source
